molecular formula C7H12N4OS B7766840 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5-one

4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5-one

Cat. No.: B7766840
M. Wt: 200.26 g/mol
InChI Key: OFKAVNQBCRJBJE-UHFFFAOYSA-N
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Description

4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5-one is a chemical compound with the molecular formula C7H12N4OS. It is known for its unique structure, which includes a triazine ring substituted with an amino group, a tert-butyl group, and a sulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5-one typically involves the reaction of pivaloyl cyanide and isobutylene in the presence of acetic acid and sulfuric acid. The reaction mixture is then hydrolyzed in the presence of water, and the resulting trimethyl pyruvic acid is reacted with thiocarbohydrazide . Another method involves the cyclization of thiocarbohydrazide with 3,3-dimethylbutanoic acid in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of appropriate solvents and catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The triazine ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability, while the sulfanyl group provides a site for further chemical modifications .

Properties

IUPAC Name

4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4OS/c1-7(2,3)4-5(12)11(8)6(13)10-9-4/h8H2,1-3H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKAVNQBCRJBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(N(C1=O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN=C(N(C1=O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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